molecular formula C10H16O5 B14718518 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid CAS No. 13335-38-1

4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid

Cat. No.: B14718518
CAS No.: 13335-38-1
M. Wt: 216.23 g/mol
InChI Key: NRMOEYZJVUBLMB-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is a chemical compound with a unique structure that includes a carboxymethyl group and two methyl groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloxane with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxane ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and rigidity, which can be crucial for its function in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Carboxymethyl cellulose: A derivative of cellulose with similar carboxymethyl groups.

    Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.

Uniqueness

4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of two methyl groups, which differentiate it from other carboxymethyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

13335-38-1

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

4-(carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid

InChI

InChI=1S/C10H16O5/c1-6-3-10(9(13)14,5-8(11)12)4-7(2)15-6/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

NRMOEYZJVUBLMB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)(CC(=O)O)C(=O)O

Origin of Product

United States

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